molecular formula C20H20ClN3O5S B2428261 tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide CAS No. 1707587-05-0

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Cat. No.: B2428261
CAS No.: 1707587-05-0
M. Wt: 449.91
InChI Key: LZCXNOHNBNONTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide: is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the 4-chlorophenylamino group: This is usually done through nucleophilic substitution reactions, where the amino group is introduced onto the benzothiadiazine core.

    Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired oxidation state and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiadiazine core.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Pharmacology: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to explore its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine derivatives: These compounds share the benzothiadiazine core structure and exhibit similar biological activities.

    Sulfonamide derivatives: These compounds contain the sulfonamide functional group and are known for their antimicrobial properties.

    Phenylamino derivatives: Compounds with phenylamino groups often exhibit diverse biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. Its tert-butyl ester group, 4-chlorophenylamino moiety, and benzothiadiazine core make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-20(2,3)29-19(26)18-23-24(15-6-4-5-7-16(15)30(18,27)28)12-17(25)22-14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXNOHNBNONTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.